molecular formula C19H17FN4O2S2 B2447834 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 392294-46-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

カタログ番号: B2447834
CAS番号: 392294-46-1
分子量: 416.49
InChIキー: HQZYMOSMWQJYMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-6-5-9-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-7-3-4-8-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYMOSMWQJYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiadiazole ring and a fluorobenzamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's IUPAC name is N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. Its molecular formula is C17H22N4O2S2 with a molecular weight of 378.51 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.

Feature Description
IUPAC Name N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Molecular Formula C17H22N4O2S2
Molecular Weight 378.51 g/mol

Anticancer Properties

Preliminary studies indicate that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide may exhibit anticancer properties. These compounds potentially inhibit deubiquitylating enzymes involved in tumor progression. Although the exact mechanisms remain to be fully elucidated, they may involve modulation of enzyme activity or receptor binding .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiadiazole derivatives. For instance, 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance biological efficacy .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial properties of thiadiazole derivatives linked to various substituents. Compounds with electron-withdrawing groups exhibited enhanced activity against E. faecalis with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL .
  • Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain derivatives could selectively inhibit cancer cell proliferation without significantly affecting normal cells .
  • Mechanistic Insights : Molecular docking studies have been employed to predict the binding affinity of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide to various biological targets. These studies suggest potential interactions with key proteins involved in cancer pathways .

科学的研究の応用

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. Studies have shown that compounds structurally similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key molecular targets involved in cancer progression. Molecular modeling studies suggest binding to active sites on target proteins.
  • Case Study : One study reported that certain thiadiazole derivatives inhibited the growth of K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM, indicating significant potential for therapeutic use.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Thiadiazole derivatives have been recognized for their effectiveness against various bacterial and fungal strains:

  • Antibacterial Activity : Compounds related to this structure have shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL.
  • Antifungal Activity : Certain derivatives exhibit effective antifungal action against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
CompoundActivity TypeTarget OrganismIC50/MIC Value
N-(5-Nitrothiazol-2-yl)AnticancerK562 Cells7.4 µM
Thiadiazole Derivative 1AntifungalA. nigerMIC = 32 µg/mL
Thiadiazole Derivative 2AntibacterialE. coliMIC = 62.5 µg/mL

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A typical route starts with the reaction of 2-((2,3-dimethylphenyl)amino)-2-oxoethyl thiol with 5-amino-1,3,4-thiadiazole derivatives. Key steps include:
  • Thiol-thiadiazole coupling : Use ethanol or acetone as solvents with anhydrous K₂CO₃ as a base under reflux (3–6 hours) to form the thioether linkage .
  • Amide bond formation : React the intermediate with 2-fluorobenzoyl chloride in pyridine at room temperature, followed by recrystallization from methanol/ethanol .
  • Optimization : Adjust stoichiometric ratios (1:1.2 for thiol:thiadiazole), monitor progress via TLC (chloroform:acetone, 3:1), and purify via column chromatography if byproducts persist .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of:
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for fluorobenzamide), methyl groups (δ 2.1–2.5 ppm), and amide NH signals (δ 10.2–10.7 ppm). Confirm spin-spin coupling (e.g., J = 7.8 Hz for ortho-fluorine effects) .
  • Mass spectrometry (FAB) : Look for [M+H]⁺ peaks (e.g., m/z 384–425 range) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or unexpected co-crystal formation (e.g., intermolecular H-bonding networks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NH peaks or missing signals) require:
  • Repeat experiments : Ensure anhydrous conditions to prevent hydrolysis of thiadiazole or amide groups .
  • Alternative solvents : Replace DMSO-d₆ with CDCl₃ to minimize solvent interference in NMR .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to confirm assignments .
  • X-ray diffraction : Resolve structural ambiguities caused by tautomerism or co-crystallization (e.g., acetamide-thioacetamide mixtures) .

Q. What strategies are effective in analyzing biological activity, particularly discrepancies between in vitro and computational predictions?

  • Methodological Answer : Address discrepancies via:
  • pH-dependent assays : Test antimicrobial/antioxidant activity across pH 5–8, as thiadiazole derivatives often show pH-sensitive behavior .
  • Cytotoxicity controls : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity masking target-specific effects .
  • Docking refinement : Re-evaluate binding poses using induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility missed in rigid docking .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational approaches are suitable for studying electronic properties and binding mechanisms?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or GOLD to predict interactions with enzymes (e.g., PFOR or COX1/2). Prioritize protonated amide states for accurate H-bonding predictions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing fluorine atom in 2-fluorobenzamide lowers LUMO energy, enhancing electrophilic interactions .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to study stability of ligand-protein complexes, focusing on thiadiazole ring dynamics and solvent accessibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。